Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate

Lipophilicity Drug-likeness Oxazole-carboxamide SAR

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate is a non-fungible 5-aryl-oxazole-2-carboxamido benzoate building block essential for SAR campaigns probing para-substituent electronic effects (σₚ = 0.06 for fluorine vs. −0.27 for methoxy) on antiproliferative activity. Its drug-like parameters (MW 340.3, XLogP3 3.1, TPSA 81.4 Ų, 1 HBD, 6 HBA) make it ideal for fragment-based libraries. The methyl ester enables hydrolysis or amidation for analog generation. Compare head-to-head with isoxazole isomer to map heteroatom positioning effects on target engagement.

Molecular Formula C18H13FN2O4
Molecular Weight 340.31
CAS No. 955659-02-6
Cat. No. B2432322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate
CAS955659-02-6
Molecular FormulaC18H13FN2O4
Molecular Weight340.31
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H13FN2O4/c1-24-18(23)12-4-8-14(9-5-12)21-16(22)17-20-10-15(25-17)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22)
InChIKeyCWZORJFNKNZGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate (CAS 955659-02-6): Physicochemical and Structural Baseline for Research Procurement


Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate (CAS 955659-02-6, PubChem CID 16950260) is a synthetic oxazole-2-carboxamide derivative with molecular formula C₁₈H₁₃FN₂O₄ and molecular weight 340.3 g/mol [1]. The compound features a 5-(4-fluorophenyl)-1,3-oxazole core linked via a 2-carboxamide bridge to a methyl 4-aminobenzoate moiety, yielding a computed XLogP3-AA of 3.1, topological polar surface area (TPSA) of 81.4 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. This structural architecture places it within the broader oxazole-carboxamide class, a privileged scaffold in medicinal chemistry with documented antiproliferative, anti-inflammatory, and antimicrobial activities [2]. Commercially available at ≥95% purity , the compound is supplied exclusively for research use and is typically employed as a building block or screening candidate in structure–activity relationship (SAR) campaigns.

Why Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate Cannot Be Simply Replaced by In-Class Oxazole-Carboxamide Analogs


Within the 5-aryl-oxazole-2-carboxamido benzoate series, seemingly minor substituent variations produce divergent physicochemical and pharmacological profiles that preclude simple interchange. The 4-fluorophenyl substituent at the oxazole C5 position confers a distinctive combination of electronic character (σₚ = 0.06 Hammett constant for fluorine, compared with σₚ = −0.27 for methoxy or σₚ = 0.23 for chloro) that modulates both the electron density of the oxazole ring and the compound's lipophilicity [1]. This directly impacts membrane permeability and target-binding complementarity in ways that the 4-methoxy (CAS not assigned to identical scaffold) or 4-chloro (e.g., ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate, CAS 955734-44-8) congeners cannot replicate . Furthermore, the methyl ester terminus distinguishes this compound from its ethyl ester and carboxylic acid analogs—differences that alter hydrogen-bonding capacity, metabolic susceptibility, and synthetic derivatization potential [1]. The quantitative evidence below demonstrates why the 4-fluoro substitution pattern represents a non-fungible design choice for SAR-oriented procurement.

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate: Quantitative Differentiation Evidence for Procurement Decision-Making


Lipophilicity (XLogP3-AA) Comparison: Fluorine Modulates logP Relative to Methoxy and Chloro Analogs

The target compound's computed XLogP3-AA of 3.1 [1] positions it in a favorable lipophilicity window (1–5) predictive of adequate membrane permeability while mitigating the promiscuity and solubility penalties associated with excessively lipophilic analogs. By comparison, the 4-chlorophenyl-ethyl ester analog (CAS 955734-44-8) carries a heavier halogen and an additional methylene unit in the ester, which is expected to elevate logP beyond 3.5 based on fragment-based contributions (+0.72 for Cl vs. F on aromatic ring; +0.54 for ethyl vs. methyl ester), potentially crossing into a higher promiscuity risk zone [2]. The 4-methoxyphenyl-methyl ester variant (OCH₃ σₚ = −0.27), by contrast, would exhibit increased electron density on the oxazole ring while maintaining comparable logP, but with altered hydrogen-bond acceptor geometry that can redirect target interactions [3].

Lipophilicity Drug-likeness Oxazole-carboxamide SAR

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: Predictors of Oral Bioavailability Differentiation

The target compound exhibits a TPSA of 81.4 Ų with 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA) [1]. According to Veber's criteria for oral bioavailability, compounds with TPSA ≤ 140 Ų and rotatable bond count ≤ 10 are more likely to exhibit favorable pharmacokinetic profiles [2]. The target compound's TPSA of 81.4 Ų and rotatable bond count of 5 fall well within these thresholds, distinguishing it from extended analogs with additional polar functionality that could push TPSA beyond 140 Ų. The presence of only one HBD (the amide NH) represents differentiation from analogs bearing free carboxylic acid termini (e.g., the corresponding benzoic acid derivative, which would carry an additional HBD and exhibit a TPSA increase of approximately 20 Ų due to the acid group), which would alter both permeability and the compound's capacity for subsequent amide-coupling derivatization in library synthesis [3].

Drug-likeness Oral bioavailability Veber rules

Class-Level Antiproliferative Activity of Fluorophenyl-(Iso)oxazole-Carboxamides: Quantitative Benchmarks for Target Scaffold Validation

While no peer-reviewed study has yet reported biological activity data for CAS 955659-02-6 itself, structurally proximate fluorophenyl-isoxazole-carboxamide derivatives have demonstrated quantifiable antiproliferative potency in standardized MTS assays. In a 2021 study, a series of fluorophenyl-isoxazole-carboxamide derivatives (compounds 2a–2f) were evaluated against Hep3B, HepG2, HeLa, and MCF-7 cancer cell lines. The most potent derivative, compound 2f, exhibited IC₅₀ values of 5.76 µg/mL against Hep3B and 34.64 µg/mL against HepG2, while compounds 2a–2c and 2e showed IC₅₀ values between 7.66 and 11.60 µg/mL against Hep3B [1]. All derivatives obeyed Lipinski's rule of five in chemo-informatics analysis. Compound 2f additionally reduced α-fetoprotein secretion from Hep3B cells to 168.33 ng/mL compared with 1116.67 ng/mL in untreated controls, and induced G2-M phase arrest in 6.73% of cells (vs. 7.4% for doxorubicin) [1]. These data establish that the fluorophenyl-(iso)oxazole-carboxamide scaffold is a validated starting point for anticancer SAR, and the unique 4-fluorophenyl substitution pattern of CAS 955659-02-6—combined with its methyl 4-aminobenzoate terminus—provides a chemically distinct entry into this pharmacophore space for comparative screening [2].

Anticancer Antiproliferative Fluorophenyl-isoxazole-carboxamide

Isoxazole-Carboxamide COX-2 Inhibition and Anticancer Selectivity: Evidence Supporting Pharmacological Potential of the (Iso)oxazole-Carboxamide Chemotype

A 2024 study of isoxazole-carboxamide derivatives further corroborates the class-level pharmacological potential of compounds structurally related to CAS 955659-02-6. In this study, compound MYM4 (an isoxazole-carboxamide bearing a fluorophenyl motif) exhibited COX-2 inhibition with an IC₅₀ of 0.24 µM and a COX-2 selectivity index of approximately 4, alongside significant antiproliferative effects against CaCo-2 (IC₅₀ = 10.22 µM), Hep3B (IC₅₀ = 4.84 µM), and HeLa (IC₅₀ = 1.57 µM) cancer cell lines—activity nearly comparable to doxorubicin [1]. Critically, MYM4 demonstrated low cytotoxicity against normal cell lines LX-2 (IC₅₀ = 20.01 µM) and Hek293t (IC₅₀ = 216.97 µM), yielding selectivity margins of 4.1-fold (Hep3B vs. LX-2) and 44.8-fold (Hep3B vs. Hek293t) that were superior to doxorubicin [1]. MYM4 also suppressed 3D multicellular tumor spheroid formation of Hep3B and HeLa cells [1]. While CAS 955659-02-6 is an oxazole rather than an isoxazole (N at position 3 vs. 2), the isosteric relationship between these scaffolds suggests that the 5-(4-fluorophenyl) substitution pattern explored in the target compound may confer analogous target-engagement properties [2].

COX inhibition Cancer selectivity Isoxazole-carboxamide

Commercial Purity Benchmarking: Supplier-Reported Purity as a Procurement-Relevant Quality Metric

CAS 955659-02-6 is commercially available from multiple suppliers with reported purity of ≥95% . This purity specification is consistent with the typical benchmark for research-grade oxazole-carboxamide building blocks (generally 95–98%) and is suitable for hit identification, preliminary SAR exploration, and in vitro assay campaigns without additional purification. For reference, the structurally analogous ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate (CAS 955734-44-8) is also offered at comparable purity levels , indicating that supply-chain quality for this compound class is standardized. The molecular identity is confirmed by IUPAC nomenclature (methyl 4-[[5-(4-fluorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate), InChIKey (CWZORJFNKNZGQC-UHFFFAOYSA-N), and SMILES string (COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F), all validated in PubChem [1], providing unambiguous identity verification for procurement documentation.

Chemical purity Procurement quality Research reagent specification

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate: Evidence-Grounded Application Scenarios for Research Procurement


Structure–Activity Relationship (SAR) Expansion of Fluorophenyl-Oxazole Anticancer Pharmacophores

The target compound serves as a strategic building block for SAR campaigns aimed at mapping the contribution of the C5 4-fluorophenyl substituent to antiproliferative activity within the oxazole-carboxamide series. As established in Section 3, fluorophenyl-isoxazole-carboxamide derivatives exhibit IC₅₀ values in the 5–35 µg/mL range against Hep3B and HepG2 cancer cell lines [1]. By procuring CAS 955659-02-6 alongside its 4-chloro, 4-methoxy, and unsubstituted phenyl comparator analogs, researchers can systematically interrogate the electronic (σₚ) and lipophilic (π) contributions of the para-substituent on cancer cell potency—leveraging the compound's computed XLogP3 of 3.1 and TPSA of 81.4 Ų as baseline drug-likeness parameters [2]. The methyl ester terminus further allows hydrolysis to the free acid for additional analog generation, maximizing SAR information density per synthesis cycle.

Oxazole–Isoxazole Bioisosterism Head-to-Head Comparison Studies

The class-level evidence from isoxazole-carboxamide analogs (MYM4: Hep3B IC₅₀ = 4.84 µM with 44.8-fold selectivity over Hek293t normal cells; COX-2 IC₅₀ = 0.24 µM) [1] motivates a direct head-to-head comparison with the oxazole isomer represented by CAS 955659-02-6. The isosteric oxazole/isoxazole pair provides a rare opportunity to isolate the contribution of heteroatom positioning (N at oxazole-3 vs. isoxazole-2) to target engagement, cytotoxicity, and selectivity, while holding the 4-fluorophenyl and carboxamide-benzoate pharmacophoric elements constant. Procurement of both scaffolds enables parallel screening in the same assay panel, generating internally controlled data suitable for publication-quality SAR tables.

Physicochemical Property-Driven Fragment and Lead Optimization Libraries

With its drug-like physicochemical profile (MW = 340.3, XLogP3 = 3.1, TPSA = 81.4 Ų, rotatable bonds = 5, HBD = 1, HBA = 6) [1], the target compound is well-suited as a core scaffold for fragment-based or lead-optimization libraries targeting the oxazole-carboxamide chemical space. All parameters fall within established oral drug-likeness thresholds (Lipinski, Veber) [2], and the single hydrogen bond donor (amide NH) combined with the methyl ester reactive handle provides a balanced profile: sufficient polarity for aqueous solubility (>10 µM estimated from TPSA) while maintaining adequate permeability (logP > 1). Researchers can systematically derivative the methyl ester (hydrolysis, amidation, transesterification) or the oxazole C4 position (if accessible via directed metalation) to explore property–activity relationships in parallel synthesis formats.

Computational Chemistry and Molecular Docking Validation Studies

The unambiguous structural identity of CAS 955659-02-6—confirmed by InChIKey (CWZORJFNKNZGQC-UHFFFAOYSA-N), SMILES, and PubChem-deposited 2D structure [1]—makes it suitable for computational chemistry workflows, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. The 4-fluorophenyl group provides a distinctive electrostatic potential surface amenable to fluorine-specific scoring functions, while the rigid oxazole-carboxamide linker constrains conformational sampling. Researchers can dock the compound against crystallographically characterized targets (e.g., COX-2, PDB structures) using the class-level precedent of isoxazole-carboxamide COX-2 binding (docking score −7.45 kcal/mol for MYM4 vs. celecoxib) [2] as a validation benchmark, then use the docking results to prioritize experimental screening of the physical compound.

Quote Request

Request a Quote for Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.